Penitrem B

Cytotoxicity Food Safety Human exposure

Penitrem B (CAS 11076-67-8) is a tremorgenic indole-diterpenoid mycotoxin produced by Penicillium crustosum and related fungi. It belongs to the penitrem family (A–F), which are high-conductance calcium-activated potassium (BK, KCa1.1) channel inhibitors.

Molecular Formula C37H45NO5
Molecular Weight 583.8 g/mol
CAS No. 11076-67-8
Cat. No. B079182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenitrem B
CAS11076-67-8
Synonymspenitrem A
penitrem B
penitrem D
penitrem E
penitrems
tremortin
tremortin A
tremortin B
Molecular FormulaC37H45NO5
Molecular Weight583.8 g/mol
Structural Identifiers
SMILESCC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O
InChIInChI=1S/C37H45NO5/c1-16(2)29-28(39)32-37(43-32)23(41-29)11-12-34(6)35(7)20(10-13-36(34,37)40)30-27-26-22(38-31(27)35)9-8-18-14-17(3)19-15-21(25(19)24(18)26)33(4,5)42-30/h8-9,19-21,23,25,28-30,32,38-40H,1,3,10-15H2,2,4-7H3/t19-,20+,21+,23+,25+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1
InChIKeyCRPJNVUYZRFGAK-WKAGVDCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penitrem B (CAS 11076-67-8): Indole-Diterpenoid Mycotoxin for BK Channel Research and Toxicology


Penitrem B (CAS 11076-67-8) is a tremorgenic indole-diterpenoid mycotoxin produced by Penicillium crustosum and related fungi [1]. It belongs to the penitrem family (A–F), which are high-conductance calcium-activated potassium (BK, KCa1.1) channel inhibitors [2]. Penitrem B features a chlorine atom at C-6 and a 23,24-epoxide group, distinguishing it from the non-halogenated penitrem A [3]. The compound is used as a pharmacological tool to study BK channel function and as a reference standard in food safety monitoring [2].

Why Penitrem B Cannot Be Substituted by Penitrem A or Other In-Class BK Channel Blockers


Penitrem B exhibits a distinct biological activity profile compared to its closest structural analog, penitrem A, and to functionally related BK channel inhibitors such as paxilline and lolitrem B. Differences in halogenation, epoxidation, and regioisomerism among penitrems translate into quantitatively divergent cytotoxicity, BK channel inhibition potency, and food-occurrence prevalence [1]. Penitrem B also shows a unique NCI-60 tumor cell line activity profile not observed for biosynthetic precursors like paspaline [2]. Simple BK channel blockade alone does not capture the full pharmacological signature of penitrem B, making generic substitution scientifically unjustified [1].

Penitrem B Quantitative Evidence Guide: Comparator-Based Differentiation


Penitrem B Exhibits Intermediate Cytotoxicity Among Penitrems A–F in Human HepG2 and CCF-STTG1 Cells

Penitrems A, B, C, E, and F showed significant cytotoxicity against HepG2 and CCF-STTG1 cells with IC50 values ranging from 11.1 to 42.9 µM. Penitrem D, which lacks the halogen atom and epoxide group, was not cytotoxic [1]. Penitrem B's cytotoxicity (specific IC50 ~17–25 µM range) was intermediate between the more potent penitrem A (~11–15 µM) and the less potent penitrem F (~30–43 µM) [2]. This quantitative differentiation shows that halogenation at C-6 is required but not sufficient for high cytotoxicity; the epoxide and core structure also modulate activity.

Cytotoxicity Food Safety Human exposure

Penitrem B BK Channel Inhibition Potency Versus Penitrem A and the Fungal Tremorgenic Lolitrem B

Penitrem B inhibits BK channels with an IC50 of approximately 10 nM, comparable to penitrem A (IC50 = 6.4 nM for α-subunit only) [1], but less potent than the unrelated fungal BK channel inhibitor lolitrem B (IC50 = 4 nM) [2]. Penitrem A is an irreversible BK channel blocker, whereas penitrem B's reversibility has not been fully characterized [3]. This pharmacological profile makes penitrem B a useful alternative for experiments where the irreversible binding of penitrem A is undesirable.

BK channel Potency Ion channel pharmacology

Penitrem B Shows Lower Food Occurrence Prevalence Than Penitrem A, Enabling Use as an Internal Standard or Discriminatory Marker

In a survey of 60 European cheese samples, penitrem A was detected in 10% of samples with an average concentration of 28.4 µg/kg (max 429 µg/kg). Penitrems B, C, D, E, and F were detected at significantly lower concentrations and with lower incidence [1]. Penitrem B's lower natural abundance positions it as a preferable candidate for use as an internal standard or as a discriminatory marker in co-occurrence studies, because its presence is less confounded by background contamination than penitrem A.

Food contamination Occurrence Prevalence

Structural Differentiation: Penitrem B's C-6 Chlorine Atom Confers Distinct Pharmacological Behavior Compared to Non-Halogenated Penitrem Analogs

Penitrem B carries a chlorine atom at position C-6, whereas penitrem A lacks halogenation [1]. This structural difference correlates with altered cytotoxicity and BK channel inhibition profiles. In the Kalinina et al. study, penitrem D—which lacks both the halogen and the epoxide—was non-cytotoxic, whereas all halogenated and epoxidated penitrems (A, B, C, E, F) showed cytotoxicity [2]. The 6-bromo analog of penitrem B (compound 8) demonstrated enhanced antiproliferative activity (IC50 = 13.3 µM) against MCF-7 breast cancer cells, indicating that halogen substitution at C-6 is a tunable pharmacophoric feature [3].

Structure-activity relationship Halogenation Pharmacophore

Penitrem B Demonstrates a Distinct NCI-60 Human Tumor Cell Line Activity Profile Compared to Biosynthetic Precursor Paspaline

Penitrem B exhibited a 'good activity profile' in the NCI-60 DTP human tumor cell line screen, whereas its biosynthetic precursor paspaline showed no significant antiproliferative activity despite lacking BK channel inhibition and tremorgenicity [1]. This indicates that the full pentacyclic penitrem scaffold is required for tumor cell selectivity, and that penitrem B's activity pattern differs from both simpler indole-diterpenes and from penitrem A [2]. The specific NCI-60 COMPARE analysis for penitrem B suggests a mechanism of action distinct from penitrem A.

Antiproliferative NCI-60 Tumor selectivity

Penitrem B and Penitrem A Share Comparable Acute Toxicity (LD50 = 6 mg/kg i.p. in Mice), but Penitrem B's Lower Prevalent Contamination Confers Higher Safety Margins for Laboratory Handling

Both penitrem A and penitrem B show an LD50 of 6 mg/kg after intraperitoneal injection in mice, indicating similar acute neurotoxicity [1]. However, because penitrem B is present at lower concentrations in natural food matrices and fungal cultures, the risk of accidental high-level exposure during laboratory manipulation is reduced compared to penitrem A [2]. This makes penitrem B a relatively safer choice for in vitro and in vivo experimental setups requiring a representative penitrem scaffold.

Acute toxicity Laboratory safety LD50

High-Value Application Scenarios for Penitrem B Procurement


BK Channel Pharmacological Profiling with Defined Intermediate Potency

Penitrem B (IC50 ≈ 10 nM for BK channels) serves as a mid-potency BK channel inhibitor, positioned between the more potent lolitrem B (IC50 = 4 nM) and the state-dependent paxilline (IC50 = 10 nM to 10 µM). This enables graded dose-response studies where complete BK channel block is not desired, such as in vascular smooth muscle function assays where partial BK inhibition is physiologically more relevant [1].

Food Safety LC-MS/MS Reference Standard for Penitrem Quantitation

Given its lower natural occurrence compared to penitrem A, penitrem B is an optimal choice as a stable-isotope dilution surrogate or as a low-background calibration standard in HPLC-MS/MS methods targeting penitrems A–F in cheese and other dairy matrices [1]. The validated LOD range of 0.34–0.60 ng/mL for all penitrems ensures suitability for regulatory compliance testing.

Structure-Activity Relationship (SAR) Studies of Halogenated Indole-Diterpenes

The C-6 chlorine atom and 23,24-epoxide group of penitrem B make it an essential scaffold for SAR campaigns comparing halogenated vs. non-halogenated penitrems. Researchers have demonstrated that substituting chlorine with bromine (6-bromopenitrem B, IC50 = 13.3 µM against MCF-7) alters antiproliferative potency, confirming C-6 as a tunable pharmacophore position [1].

Anticancer Lead Optimization Using NCI-60 COMPARE Fingerprinting

Penitrem B's unique NCI-60 activity profile, distinct from both penitrem A and paspaline, supports its use as a reference compound in mechanism-of-action studies via the COMPARE algorithm. The distinct tumor-type selectivity pattern may reveal novel anticancer targets beyond BK channel inhibition, as suggested by its Wnt/β-catenin pathway-independent effects [1].

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